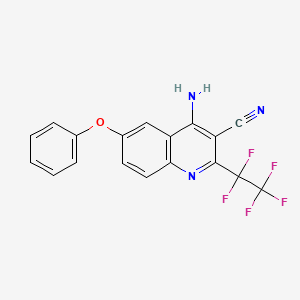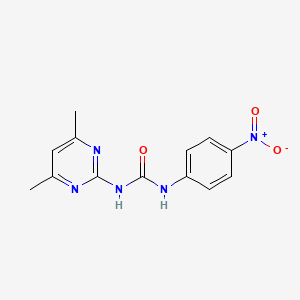
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with p-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize by-products. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of “Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-: Lacks the nitro group, resulting in different chemical properties.
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(m-nitrophenyl)-: Similar structure but with the nitro group in a different position.
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(o-nitrophenyl)-: Another positional isomer with distinct properties.
Uniqueness
“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” is unique due to the presence of both the pyrimidine ring and the para-nitrophenyl group. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
4323-52-8 |
|---|---|
分子式 |
C13H13N5O3 |
分子量 |
287.27 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-9(2)15-12(14-8)17-13(19)16-10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H2,14,15,16,17,19) |
InChIキー |
HYKDTXOZJZCRBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


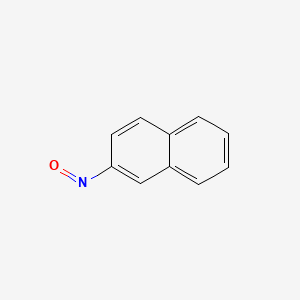
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
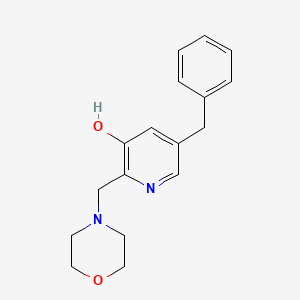
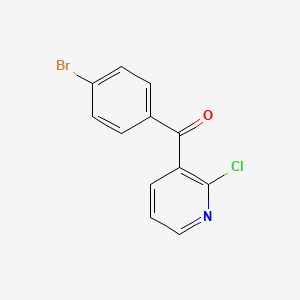
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
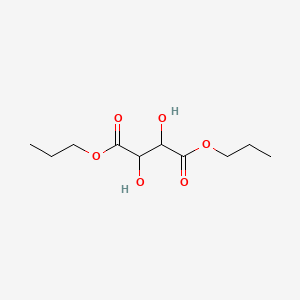
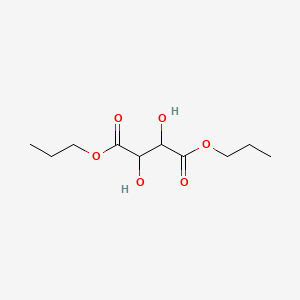
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)
